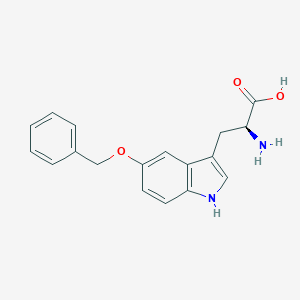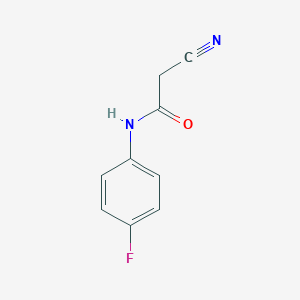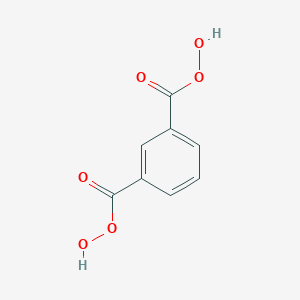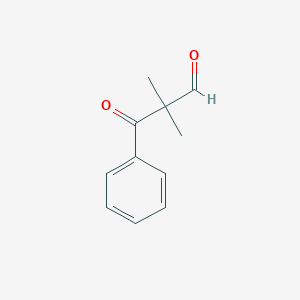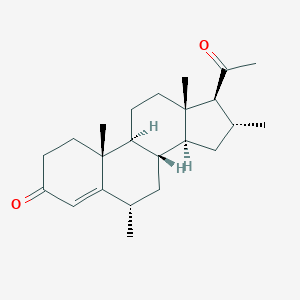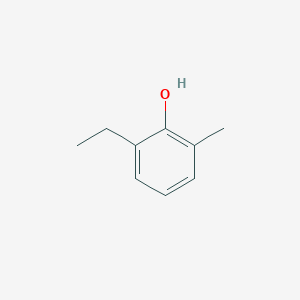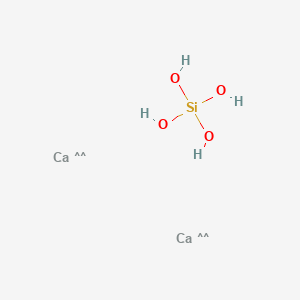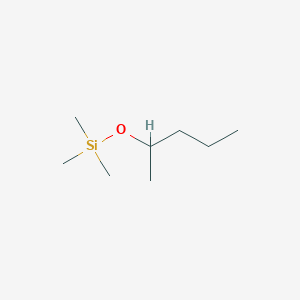
Trimethyl(1-methylbutoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(1-methylbutoxy)silane, also known as TMBMS, is a silane compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a molecular weight of 192.38 g/mol. TMBMS is used as a reagent in various chemical reactions, and it has been found to have several applications in scientific research.
Mechanism Of Action
Trimethyl(1-methylbutoxy)silane is a reactive compound that can undergo various chemical reactions. In the presence of water, it can hydrolyze to form trimethylsilanol and 1-methylbutanol. This reaction is often used to functionalize surfaces with silanol groups. Trimethyl(1-methylbutoxy)silane can also undergo condensation reactions with other silanes to form siloxanes.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Trimethyl(1-methylbutoxy)silane. However, it is known to be a volatile and flammable liquid that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Trimethyl(1-methylbutoxy)silane with care and to use appropriate safety precautions.
Advantages And Limitations For Lab Experiments
Trimethyl(1-methylbutoxy)silane has several advantages as a reagent in lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, Trimethyl(1-methylbutoxy)silane is a volatile and flammable liquid that requires careful handling and storage. It is also sensitive to moisture, which can affect its reactivity.
Future Directions
There are several future directions for the use of Trimethyl(1-methylbutoxy)silane in scientific research. One potential application is in the synthesis of functionalized siloxanes for use in biomedicine and materials science. Trimethyl(1-methylbutoxy)silane could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done to explore the reactivity and properties of Trimethyl(1-methylbutoxy)silane in different chemical reactions.
Synthesis Methods
The synthesis of Trimethyl(1-methylbutoxy)silane involves the reaction of trimethylchlorosilane with 1-methylbutanol in the presence of a base catalyst. The reaction is carried out at room temperature, and the product is obtained in good yield and purity. The synthesis method is straightforward and can be easily scaled up for industrial production.
Scientific Research Applications
Trimethyl(1-methylbutoxy)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of siloxanes, which are important building blocks for the production of silicone materials. Trimethyl(1-methylbutoxy)silane has also been used in the synthesis of other organic compounds, such as alkoxysilanes and silyl enol ethers.
properties
CAS RN |
1825-67-8 |
|---|---|
Product Name |
Trimethyl(1-methylbutoxy)silane |
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
trimethyl(pentan-2-yloxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
GRSPKXMQYAOQBM-UHFFFAOYSA-N |
SMILES |
CCCC(C)O[Si](C)(C)C |
Canonical SMILES |
CCCC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
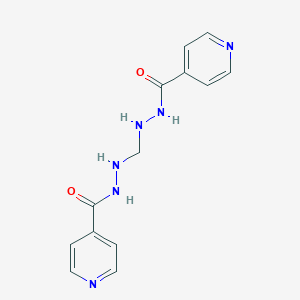
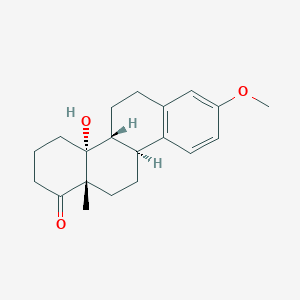
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
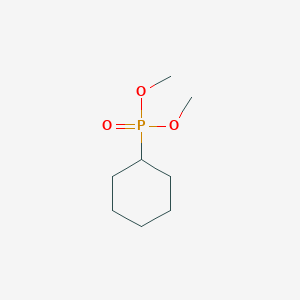
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
